molecular formula C9H15N5O B1475908 2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2098005-87-7

2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1475908
CAS No.: 2098005-87-7
M. Wt: 209.25 g/mol
InChI Key: YZVQBDWZHYUVIC-UHFFFAOYSA-N
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Description

2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Complex Formation

The compound's structural motifs are closely related to those found in studies exploring the synthesis of complex molecules. For instance, the reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde leading to the formation of complex molecules with copper(II) and cadmium(II) showcases the utility of similar structures in complexation reactions. These complexes have been characterized through various spectroscopic methods and crystallography, indicating potential for the synthesis of novel materials or as catalysts in organic reactions (Mardani et al., 2019).

Biological Activities

Compounds with structures analogous to "2-(3-Azidoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one" have been explored for their biological activities. For example, derivatives of pyrrolidine have shown pronounced plant growth stimulating effects, indicating the potential for agricultural applications (Pivazyan et al., 2019). Furthermore, the synthesis and evaluation of azetidine- and pyrrolidine-containing compounds for antiviral activities highlight the relevance of these structures in the development of new therapeutic agents. While specific studies directly involving "this compound" were not found, the research on similar compounds suggests potential for future investigation into its biological applications (Wang et al., 2009).

Properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-12-11-8-5-13(6-8)7-9(15)14-3-1-2-4-14/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVQBDWZHYUVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.